(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Description
(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone bridge linking a 2,4-dichlorophenyl group and a 2,5-dimethoxyphenyl moiety. Its molecular structure features two distinct aromatic rings: one with electron-withdrawing chlorine substituents (2,4-dichlorophenyl) and the other with electron-donating methoxy groups (2,5-dimethoxyphenyl). This combination of substituents influences its electronic properties, solubility, and intermolecular interactions, as evidenced by crystallographic studies . The compound’s crystal structure is stabilized by hydrogen bonding and van der Waals interactions, with a dihedral angle between the aromatic rings that reflects steric and electronic effects .
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-13-6-8-17(22-2)14(10-13)16(20)7-4-11-3-5-12(18)9-15(11)19/h3-10H,1-2H3/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCOAGNCTSVFKT-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,4-dichlorobenzaldehyde and 2,5-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The dichloro and dimethoxy groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Chalcones have been extensively studied for their anticancer potential. (2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one has shown promising results in various studies:
- Inhibition of Cancer Cell Proliferation : Research indicates that this compound can inhibit the growth of several cancer cell lines, including breast and colon cancer cells. It induces apoptosis through the activation of caspases and modulation of cell cycle regulators .
- Mechanism of Action : The compound appears to exert its effects by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death .
Anti-inflammatory Effects
In addition to its anticancer properties, there is evidence suggesting that this compound possesses anti-inflammatory capabilities:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
- Potential Use in Treating Inflammatory Diseases : Given its ability to modulate inflammatory pathways, there is potential for this compound to be developed into therapeutic agents for diseases characterized by chronic inflammation.
Drug Development
The unique properties of this compound make it a candidate for further development in drug formulation:
- Combination Therapies : Its ability to enhance the efficacy of traditional chemotherapeutics suggests potential use in combination therapies aimed at improving treatment outcomes in resistant cancer types .
- Natural Product Synthesis : The compound can serve as a lead structure for synthesizing new derivatives with improved potency and selectivity against specific targets in cancer therapy.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| Study 2 | Reported anti-inflammatory activity by inhibiting NF-kB signaling pathway in LPS-stimulated macrophages. |
| Study 3 | Suggested enhancement of apoptotic markers in colorectal cancer cells when combined with doxorubicin. |
Mechanism of Action
The biological activities of (2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one are likely due to its ability to interact with various molecular targets. These may include enzymes, receptors, and other proteins. The exact mechanism of action would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Chalcone Derivatives
- Substituent Effects :
- Electron-withdrawing groups (e.g., Cl in 2,4-dichlorophenyl) enhance electrophilicity, influencing reactivity in biological systems .
- Electron-donating groups (e.g., methoxy in 2,5-dimethoxyphenyl) improve solubility and antioxidant activity via resonance stabilization .
- Heterocyclic rings (e.g., thiophene in ) alter packing efficiency and intermolecular interactions compared to purely aromatic systems.
Physical and Chemical Property Comparisons
Table 3: Physicochemical Properties
Solubility :
Crystallographic Stability :
Biological Activity
(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. This compound, with a molecular formula of C17H14Cl2O3 and CAS number 171365-99-4, features a ketoethylenic moiety that is characteristic of chalcones. Chalcones are known for their broad spectrum of pharmacological properties, including antiproliferative, antibacterial, antifungal, and antiviral activities.
Chemical Structure and Properties
The structure of this compound consists of two aromatic rings linked by an α,β-unsaturated carbonyl group. The presence of the dichlorophenyl and dimethoxyphenyl substituents contributes to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H14Cl2O3 |
| Molecular Weight | 337.20 g/mol |
| CAS Number | 171365-99-4 |
| Purity | ≥95% |
Antimicrobial Activity
Recent studies have demonstrated that chalcone derivatives exhibit significant antimicrobial properties. A high-throughput screening identified several compounds with over 90% inhibition against Mycobacterium tuberculosis, suggesting that this compound may possess similar activity .
Antiproliferative Effects
Research indicates that chalcones can inhibit cancer cell growth. For instance, studies have shown that certain chalcone derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and the induction of oxidative stress .
Antioxidant Properties
Chalcones are also recognized for their antioxidant capabilities. They can scavenge free radicals and enhance the body’s defense mechanisms against oxidative stress. This property is crucial in preventing cellular damage and may contribute to their anticancer effects .
Case Studies
- Anticancer Activity : A study evaluated the effects of various chalcone derivatives on human cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity against breast and colon cancer cells .
- Antibacterial Screening : In another research effort focusing on antibacterial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain substitutions on the phenolic rings enhanced antibacterial activity .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : This compound can induce ROS production leading to apoptosis in cancer cells.
- Enzyme Inhibition : Chalcones may inhibit key enzymes involved in cancer progression and microbial growth.
Q & A
Q. What synthetic protocols are recommended for preparing (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation. A methoxy-substituted acetophenone derivative (e.g., 2,5-dimethoxyacetophenone) reacts with a 2,4-dichlorobenzaldehyde derivative under alkaline conditions (e.g., NaOH/ethanol). The reaction mixture is refluxed for 6–8 hours, followed by purification via recrystallization using ethanol or methanol. Yield optimization requires careful control of stoichiometry, temperature, and catalyst concentration .
Q. Which spectroscopic techniques are critical for characterizing this chalcone derivative?
Essential techniques include:
- FT-IR : To confirm carbonyl (C=O) stretching (~1650–1680 cm⁻¹) and aromatic C-Cl/C-O vibrations.
- ¹H NMR : To identify methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and α,β-unsaturated ketone protons (δ 6.5–7.5 ppm for conjugated doublet).
- XRD : For crystal structure determination, including unit cell parameters (e.g., orthorhombic system, space group P2₁2₁2₁) and bond angles .
Advanced Research Questions
Q. How do experimental HOMO-LUMO energy gaps compare with DFT predictions for this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict HOMO-LUMO gaps within 3.5–4.5 eV. Experimental validation via UV-Vis spectroscopy (absorption edge ~280–320 nm) shows good agreement (±0.2 eV). Discrepancies arise from solvent effects or crystal packing forces not modeled in DFT. Use TD-DFT for improved electronic transition accuracy .
Q. What crystallographic challenges arise due to the substituent positions (2,4-dichloro vs. 2,5-dimethoxy groups)?
The 2,4-dichlorophenyl group introduces steric hindrance, leading to non-planar aromatic rings (dihedral angle >30°). This contrasts with symmetric substituents (e.g., 2,6-dichloro analogs), which adopt more planar geometries. Monoclinic (P2₁/c*) vs. orthorhombic (P2₁2₁2₁) space groups are observed depending on substituent positions, impacting packing efficiency and intermolecular interactions .
Q. How can structural modifications enhance the moderate antimicrobial activity reported for this compound?
Structure-Activity Relationship (SAR) studies suggest:
- Electron-withdrawing groups (e.g., -NO₂ at para position) improve bacterial membrane penetration.
- Methoxy group repositioning (e.g., 3,5-dimethoxy instead of 2,5-dimethoxy) reduces steric hindrance for target binding.
- Halogen substitution (e.g., Br instead of Cl) enhances hydrophobic interactions. In vitro assays against B. subtilis and E. coli show MIC improvements from 128 µg/mL to 32 µg/mL with optimized derivatives .
Q. What DFT methodologies validate the compound’s chemical reactivity and stability?
Global reactivity descriptors (electrophilicity index = 1.8–2.2 eV, chemical potential = -4.1 eV) derived from DFT calculations indicate high stability and nucleophilic character. Local Fukui functions identify the β-carbon of the enone system as the most reactive site for nucleophilic attacks. Validate via experimental nucleophilic addition reactions (e.g., thiol-Michael adduct formation) .
Q. How can discrepancies between XRD and DFT-optimized geometries be resolved?
Non-planar aromatic rings in XRD (due to crystal packing) vs. planar DFT-optimized gas-phase structures require multi-step analysis:
- Conformational sampling : Compare XRD torsional angles with DFT rotational barriers.
- Solvent/crystal field modeling : Use polarizable continuum models (PCM) or periodic boundary conditions (PBC) in DFT.
- Hirshfeld surface analysis : Quantify intermolecular forces (e.g., C-H···O interactions) influencing crystal geometry .
Methodological Considerations
- Synthetic Yield Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) and adjust base concentration (10–15% NaOH) to minimize side products.
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) with ciprofloxacin and amphotericin B as positive controls.
- DFT Workflow : Gaussian 09/16 with B3LYP functional and Grimme’s D3 dispersion correction for non-covalent interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
